molecular formula C10H16O B021974 beta-Cyclocitral-d5 CAS No. 78995-98-9

beta-Cyclocitral-d5

Cat. No.: B021974
CAS No.: 78995-98-9
M. Wt: 157.26 g/mol
InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N
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Description

Beta-Cyclocitral-d5 is a deuterated form of beta-Cyclocitral, which is an apocarotenoid derived from the oxidation of beta-carotene. This compound is known for its role in plant development and stress responses. This compound is used in scientific research to study the behavior and properties of beta-Cyclocitral due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . This compound has been found endogenously in a variety of organisms including plants, cyanobacteria, fungi, and animals . Its primary targets are the root cells of plants .

Mode of Action

This compound interacts with its targets by promoting cell divisions in root meristems and stimulating lateral root branching . This interaction results in changes in the root structure, leading to increased root depth and branching .

Biochemical Pathways

The biosynthesis of this compound relies on the formation of β-carotene through the isoprenoid biosynthetic pathway underpinning carotenoid formation . The formation of this compound can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For this compound to form, the cleavage of C7-C8 double bonds are needed .

Pharmacokinetics

It is known that this compound is a volatile short-chain apocarotenoid , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in a significant increase in root growth and branching . This compound has been found to have a conserved effect on root growth in both monocots and eudicots . Moreover, this compound treatment has been shown to enhance plant vigor in rice plants exposed to salt-contaminated soil .

Action Environment

The action of this compound is influenced by environmental factors. In plants, this compound acts as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Therefore, the efficacy and stability of this compound’s action may vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

Beta-Cyclocitral-d5 plays a significant role in biochemical reactions. It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . In plants, this compound is marked as stress signals that accrue under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Cyclocitral-d5 involves the deuteration of beta-Cyclocitral. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, methyl beta-cyclogeranate can be slowly added to a solution of lithium diisopropylamide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with a deuterated reducing agent such as VITRIDE in toluene, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Beta-Cyclocitral-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound carboxylic acid, while reduction can yield this compound alcohol.

Scientific Research Applications

Beta-Cyclocitral-d5 is used in various scientific research applications, including:

    Chemistry: It is used as a standard in NMR spectroscopy to study the structure and dynamics of beta-Cyclocitral and related compounds.

    Biology: It is used to investigate the role of beta-Cyclocitral in plant development and stress responses.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.

    Industry: It is used in the development of agricultural products to enhance plant growth and stress tolerance.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Cyclocitral: Another apocarotenoid derived from beta-carotene, but with different structural and functional properties.

    Gamma-Cyclocitral: Similar to beta-Cyclocitral but with variations in its chemical structure and biological activity.

    Safranal: A related compound found in saffron, known for its aromatic properties and potential health benefits.

Uniqueness of Beta-Cyclocitral-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This allows researchers to gain more detailed insights into the behavior and properties of beta-Cyclocitral, making it a valuable tool in scientific research.

Properties

IUPAC Name

3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486726
Record name Pentadeuterio-|A-cyclocitral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78995-98-9
Record name Pentadeuterio-|A-cyclocitral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.
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Synthesis routes and methods II

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclocitral-d5
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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